molecular formula C21H26N2O2 B041967 O-Demethylencainide CAS No. 81329-70-6

O-Demethylencainide

Cat. No. B041967
CAS RN: 81329-70-6
M. Wt: 338.4 g/mol
InChI Key: QMHJFCPHRGVEAF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of polymers and compounds with complex molecular structures, such as O-Demethylencainide, often involves high-pressure reactions, catalysis, and specific reaction conditions to achieve desired properties and functionalities. For example, high-pressure synthesis techniques using optical catalysis have been developed for the production of crystalline polyethylene, highlighting the innovative approaches to polymer synthesis that may be applicable to compounds like O-Demethylencainide (Chelazzi et al., 2004).

Molecular Structure Analysis

The molecular structure of compounds significantly influences their physical and chemical properties. Studies on polyethylene oxide, for instance, provide insights into the importance of molecular structure, revealing that the molecule in the crystalline state has a helical structure, which affects its internal rotation angles and conformation (Tadokoro et al., 1964). Such detailed structural analyses are crucial for understanding the behavior and reactivity of complex molecules like O-Demethylencainide.

Chemical Reactions and Properties

Chemical reactions involving O-Demethylencainide likely depend on its reactive sites and the conditions under which it interacts with other chemicals. Studies on related compounds, such as the radical functionalization of polyethylene with ester groups, provide examples of how specific functionalizations can alter the properties of a polymer, potentially offering insights into how O-Demethylencainide's chemical properties might be modified or utilized (Aglietto et al., 1992).

Physical Properties Analysis

The physical properties of polymers and compounds like O-Demethylencainide, including crystallinity, thermal behavior, and mechanical strength, are significantly influenced by their molecular structure and synthesis process. Research into the high-pressure synthesis of polyethylene, for example, demonstrates how physical properties can be tailored through synthesis conditions (Chelazzi et al., 2004).

Scientific Research Applications

  • Arrhythmia Suppression : O-Demethylencainide (ODE) has been identified as a key metabolite in encainide's effects on arrhythmia suppression and ventricular complex prolongation. This suggests its potential utility in treating arrhythmias (Carey et al., 1984).

  • Electrophysiological Effects : In a canine model of ventricular tachycardia, O-demethyl encainide showed the ability to prolong the effective refractory period and local electrogram duration in the infarcted zone, indicating its role in modifying cardiac electrophysiology (Roden et al., 1984).

  • Antiarrhythmic Activity : ODE exhibits antiarrhythmic actions at significantly lower dosages compared to encainide, providing a more efficient option for treatment (Roden et al., 1982).

  • Treatment of Various Arrhythmias : Due to its antiarrhythmic activity and longer-lasting effects than encainide, ODE is suitable for treating various arrhythmias (Furlanello et al., 1987).

  • Effects on Ventricular Activity : Research shows that ODE can suppress spontaneous ventricular ectopic activity and decrease the ventricular fibrillation threshold in dogs with myocardial infarction (Dawson et al., 1984).

  • Blockage of Sodium Channels : ODE can block activated cardiac sodium channels, particularly at cold temperatures (15-20°C), which points to its potential use in specific cardiac conditions (Johns et al., 1989).

properties

IUPAC Name

4-hydroxy-N-[2-[2-(1-methylpiperidin-2-yl)ethyl]phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2/c1-23-15-5-4-7-18(23)12-9-16-6-2-3-8-20(16)22-21(25)17-10-13-19(24)14-11-17/h2-3,6,8,10-11,13-14,18,24H,4-5,7,9,12,15H2,1H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMHJFCPHRGVEAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCCC1CCC2=CC=CC=C2NC(=O)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70958660
Record name 4-Hydroxy-N-{2-[2-(1-methylpiperidin-2-yl)ethyl]phenyl}benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70958660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O-Demethylencainide

CAS RN

81329-70-6, 37612-09-2
Record name 4-Hydroxy-N-[2-[2-(1-methyl-2-piperidinyl)ethyl]phenyl]benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81329-70-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Encainide, O-demethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037612092
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name o-Desmethylencainide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081329706
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hydroxy-N-{2-[2-(1-methylpiperidin-2-yl)ethyl]phenyl}benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70958660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-DESMETHYLENCAINIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XQU4S7N0AH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

4'-Acetoxy-2'-[2-(1-methyl-2-piperidyl)-ethyl]benzanilide suspended in 1N sodium hydroxide is stirred until solution takes place. The pH of the aqueous solution is adjusted to 9 with 6N hydrochloric acid and an oil precipitates which is extracted with ethyl acetate. The product isolated by removal of the ethyl acetate solvent is crystallized from ethanol to provide analytically pure 4-hydroxy-2'-[2-(1-methyl-2-piperidyl)ethyl]benzanilide, m.p. 178.5°-182.5° C. (corr.).
Name
4'-Acetoxy-2'-[2-(1-methyl-2-piperidyl)-ethyl]benzanilide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
48
Citations
R Sheldon, E Thakore, L Wilson, H Duff - Journal of Pharmacology and …, 1994 - Citeseer
The use of dass I antiarrhythmic drugs may be complicated by the presence of active metabolites. A simple technique to predt the dinical acth#{241} tyof these metabolites might help …
Number of citations: 4 citeseerx.ist.psu.edu
F Furlanello, G Vergara, R Bettini, G Mosna… - European Heart …, 1987 - academic.oup.com
… and to production of metabolites; among these the O-demethylencainide and the 3-methoxy-O-demethylencainide have an antiarrhythmic activity, which is probably more important than …
Number of citations: 9 academic.oup.com
K Selinger, JC Crawhall - Journal of pharmaceutical and biomedical …, 1989 - Elsevier
… Encainide (ENC) and its metabolites O-demethylencainide (ODE), 3-methoxy-O-demethylencainide (MODE), N-demethylencainide (NDE) and bis-N,O-demethylencainide (NODE) have …
Number of citations: 5 www.sciencedirect.com
RS Sheldon, NJ Cannon, HJ Duff - Circulation research, 1987 - Am Heart Assoc
… The 8 drugs tested inhibited I/HJBTXB binding in a dose-dependent fashion with ICM values from 1.34 /xM for O-demethylencainide to 811 /xM for procainamide. A log-log plot of ICM …
Number of citations: 58 www.ahajournals.org
RA Winkle, F Peters, RE Kates, DC Harrison - The American Journal of …, 1983 - Elsevier
… was generally no longer detectable but the average concentration of Odemethylencainide … metabolism to a number of compounds, including Odemethylencainide (ODE) and 3-methoxy-…
Number of citations: 51 www.sciencedirect.com
RE Kates, DC Harrison… - Clinical Pharmacology & …, 1982 - Wiley Online Library
Cumulation of encainide and its major metabolites, O‐demethylencainide (ODE), 3‐methoxy‐ODE (MODE), and N‐demethylencainide (NDE) was examined in patients with frequent …
Number of citations: 65 ascpt.onlinelibrary.wiley.com
RS Sheldon, HJ Duff, E Thakore, RJ Hill - Journal of Pharmacology and …, 1994 - ASPET
… and amiodarone reduced [3H]BTXB maximum binding (Bmax) whereas procainamide, mexiletine, quinidine, quinine, tocainide, propafenone, encainide and O-demethylencainide …
Number of citations: 26 jpet.aspetjournals.org
MB Bottorff, RL Lalonde, DJ Kazierad… - … : The Journal of …, 1989 - Wiley Online Library
… an Caucasians, the drug undergoes extensive hepatic metabolism to two pharmacologically active compounds, O-demethylencainide (ODE) and 3methoxy-O-demethylencainide …
RN Brogden, PA Todd - Drugs, 1987 - Springer
… Of the active metabolites of encainide, O-demethylencainide (ODE) and 3-methoxy-O-demethylencainide (MODE), ODE has the greater efficacy. In intact animal models, single …
Number of citations: 18 link.springer.com
A Schneeweiss, G Schettler, A Schneeweiss… - … Drug Therapy in the …, 1988 - Springer
… and its metabolites O-demethylencainide and 3methoxy-O-demethylencainide were 56.3, … Elimination half-life of O-demethylencainide was 11.41 ± 9.58 hours in the whole group and …
Number of citations: 0 link.springer.com

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